molecular formula C8H7NO3S B3326872 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 29083-15-6

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B3326872
CAS No.: 29083-15-6
M. Wt: 197.21 g/mol
InChI Key: BGUKCJHNIOIUTM-UHFFFAOYSA-N
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Description

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its significant industrial applications, particularly as a biocide and preservative. It is a derivative of benzothiazole and is characterized by its stability and effectiveness in inhibiting the growth of microorganisms such as fungi and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of isothiazolin and sodium chlorosulfite . These reactions typically require controlled conditions, including specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: It can also undergo electrophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The conditions often involve specific solvents like dimethylformamide and chloroform, and controlled temperatures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its specific methyl substitution, which can influence its reactivity and effectiveness as an antimicrobial agent. This substitution can enhance its stability and solubility in various solvents, making it more versatile for different applications .

Properties

IUPAC Name

5-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUKCJHNIOIUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

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